INT Formazan

Microbial Viability XTT Comparison Formazan Solubility

INT Formazan (CAS 136196-46-8) is the definitive endpoint chromogen for LDH-release cytotoxicity assays, enabling direct spectrophotometric quantification at 490-492 nm without DMSO solubilization. Its water-insoluble red precipitate provides unambiguous visual MIC endpoints in antimicrobial testing, while its superior sensitivity over TTC makes it the validated choice for dehydrogenase activity and mitochondrial SDH marker studies. Procure ≥98% purity reagent for reproducible, publication-ready data.

Molecular Formula C19H14IN5O2
Molecular Weight 471.25123
CAS No. 136196-46-8
Cat. No. B1147712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINT Formazan
CAS136196-46-8
Molecular FormulaC19H14IN5O2
Molecular Weight471.25123
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H/b23-19-,24-22?
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INT Formazan (CAS 136196-46-8) for Colorimetric Viability, Cytotoxicity, and Metabolic Activity Assays: Procurement Specifications and Technical Benchmarking


INT Formazan (CAS 136196-46-8), chemically designated as 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, is the reduced, colored formazan product derived from the tetrazolium salt iodonitrotetrazolium chloride (INT) [1]. It is a widely utilized chromogenic indicator in biochemical and cell biology assays, serving as a quantitative endpoint for cellular metabolic activity [2]. Its fundamental principle relies on the bioreduction of the colorless or yellow INT salt by dehydrogenase and reductase enzymes in metabolically active cells, resulting in the production of a deep red to purple formazan dye that can be measured spectrophotometrically [3]. This property is foundational for its use in assessing cell viability, proliferation, and cytotoxicity across diverse cell types and experimental systems [2].

Why INT Formazan Cannot Be Replaced by MTT, XTT, MTS, or WST-1 in Procured Assays: Solubility, Spectral, and Protocol Divergences


Despite sharing a common tetrazolium reduction mechanism, INT Formazan cannot be simply interchanged with other tetrazolium salts like MTT, XTT, MTS, or WST-1 due to profound differences in the physicochemical properties of their reduced formazan products and the resultant assay workflows. MTT's formazan is water-insoluble, requiring a hazardous organic solvent (DMSO) solubilization step that introduces variability and limits throughput [1]. In contrast, while XTT, MTS, and WST-1 produce water-soluble formazans, their spectral properties, sensitivity profiles, and operational stability diverge significantly from INT [2]. INT Formazan occupies a unique niche, being water-insoluble like MTT but with a distinct red/purple spectral signature (absorbance maximum ~490-492 nm) that avoids the optical interference and cellular toxicity issues sometimes associated with other dyes [3]. Furthermore, direct head-to-head studies reveal that the choice of tetrazolium salt directly impacts assay sensitivity and precision, as demonstrated by the superior performance of INT over TTC in dehydrogenase activity assays [4]. Substitution without re-optimization and validation would invalidate quantitative comparisons and compromise experimental reproducibility.

Quantitative Comparative Evidence for INT Formazan: Selecting Based on Verified Performance Differentials vs. MTT, XTT, TTC, and WST-1


INT Formazan's Water-Insolubility vs. Water-Soluble XTT: Impact on Precipitate Formation and Endpoint Visualization in Microbial Viability Assays

A direct head-to-head comparison between INT and XTT for estimating hydrocarbon-degrading microorganisms revealed a key practical difference: XTT produced a water-soluble orange formazan, while INT generated an insoluble precipitate. The study reported that the insoluble INT formazan precipitate 'dificultando su lectura' (hindered its reading), whereas XTT permitted better visualization of positive wells [1]. This difference impacted experimental outcomes, with a higher percentage of isolates obtained using XTT (67%) compared to INT [1].

Microbial Viability XTT Comparison Formazan Solubility Endpoint Visualization

INT Assay Superior Sensitivity and Precision for Dehydrogenase Activity Quantification vs. TTC Assay

In a comparative study optimizing assays for dehydrogenase activity in flocs, the INT assay was directly compared to the triphenyl tetrazolium chloride (TTC) assay. While both were deemed suitable, the INT assay was reported to be 'more sensitive and precise' than the TTC assay [1]. Although exact quantitative values for sensitivity and precision were not provided in the abstract, the study's conclusion explicitly states the superior performance of the INT method, making it the preferred choice for this application.

Dehydrogenase Activity TTC Comparison Sensitivity Precision

Spectral Differentiation: INT Formazan's Absorbance Maximum (490-492 nm) Distinguishes It from XTT (450 nm) and MTS (515-580 nm) Formazans

INT Formazan exhibits a distinct absorbance maximum at approximately 490-492 nm, a property exploited in many assays [1]. This spectral characteristic provides clear differentiation from other commonly used tetrazolium salts. For instance, XTT's water-soluble formazan has a maximum absorbance at 450 nm [2]. MTS/PMS produces a formazan with a broader absorbance range of 515-580 nm [3]. This difference is not merely academic; it has practical implications for multi-analyte detection, avoiding interference from other chromophores, and compatibility with standard microplate readers where filter sets are optimized for specific wavelengths.

Spectral Properties Absorbance Maximum XTT MTS Spectrophotometry

Differential Formazan Production Kinetics: INT Generates Less Formazan than CTC but Maintains Comparable Positive Cell Counts in E. coli

A study comparing the reduction of INT and 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) by Escherichia coli demonstrated that 'INT produced less formazan than CTC', but importantly, 'INT (+) cell counts remained near values of CTC (+) cells' [1]. This indicates that while the overall yield of formazan product per cell might be lower for INT, its ability to identify and count metabolically active cells is comparable to CTC. The study also found that both INT and CTC reduction was inhibited by phosphate concentrations above 10 mmol/L, highlighting a critical buffer consideration for assay design [1].

Formazan Production CTC Comparison E. coli Microbial Metabolism

Recommended Procurement Scenarios for INT Formazan: Where Its Unique Properties Provide a Verifiable Advantage


Colorimetric LDH Cytotoxicity Assays Requiring a Stable, Spectrally Distinct Endpoint at 490 nm

INT Formazan is the preferred choice for procuring kits and designing protocols for lactate dehydrogenase (LDH) release assays, a gold standard for assessing cytotoxicity. The CytoScan™ LDH Cytotoxicity Assay, for instance, relies on the coupled enzymatic conversion of INT to a red formazan by diaphorase, with a well-defined absorbance maximum at 492 nm [1]. Its distinct spectral peak (490-492 nm) avoids overlap with other common chromophores, ensuring accurate quantification of LDH activity from damaged cells [1]. This is particularly advantageous over MTT-based assays for LDH, as MTT's formazan requires a DMSO solubilization step that can be cytotoxic and introduce variability.

Minimum Inhibitory Concentration (MIC) Determinations for Antimicrobial Susceptibility Testing with a Clear Visual Endpoint

In antimicrobial research, INT is a cornerstone reagent for Minimum Inhibitory Concentration (MIC) assays. The INT colorimetric method relies on the ability of viable bacteria to reduce the colorless INT salt to a pink/red formazan precipitate [2]. The MIC is visually defined as the lowest drug concentration at which no red formazan precipitate is observed [2]. The insolubility of INT Formazan, while a limitation in some contexts, is an advantage here, providing a stark, easily discernible visual endpoint in broth microdilution plates that reduces ambiguity compared to other tetrazolium salts or turbidity-based readings [2].

Sensitive Quantification of Dehydrogenase Activity in Environmental and Soil Microbiology

For researchers measuring dehydrogenase activity (DHA) as an indicator of overall microbial metabolic activity in soil or floc samples, INT is a scientifically validated and preferable reagent. Studies directly comparing INT to TTC have demonstrated that the INT assay is 'more sensitive and precise' [3]. This enhanced sensitivity is critical for detecting subtle changes in microbial activity in environmental monitoring or for assessing the impact of pollutants and agricultural treatments. Procurement of INT for this application is justified by its demonstrated ability to provide more accurate and reliable data than the alternative TTC method [3].

Research on Succinate Dehydrogenase (SDH) Activity, Including Continuous Assays and Mitochondrial Fraction Marking

INT is the validated electron acceptor of choice for a sensitive, continuous spectrophotometric assay of succinate dehydrogenase (SDH) activity [4]. The method measures the direct formation of INT Formazan, allowing for real-time kinetic analysis. Its utility extends to serving as a marker for the mitochondrial fraction in cell fractionation procedures, leveraging the high SDH activity in mitochondria [4]. For laboratories studying mitochondrial function, metabolic disorders, or conducting drug screens affecting SDH, the procurement of INT and the adoption of this validated protocol provides a proven, quantitative, and straightforward alternative to more complex or indirect activity measurements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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